molecular formula C20H17N3O4 B558813 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid CAS No. 252206-28-3

4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid

Cat. No.: B558813
CAS No.: 252206-28-3
M. Wt: 363.4 g/mol
InChI Key: AFUJLUWSTBUALR-UHFFFAOYSA-N
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Description

4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. The Fmoc group is commonly used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions. This compound is particularly valuable in the field of organic chemistry and biochemistry for its role in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM). The reaction proceeds under mild conditions and yields the protected amino acid .

Industrial Production Methods: In an industrial setting, the production of Fmoc-protected amino acids often employs solid-phase synthesis techniques. This involves the use of resins such as 2-chlorotrityl chloride (2-CTC) resin, which temporarily protects the carboxylic acid group during the synthesis . The Fmoc group is introduced using reagents like Fmoc-OSu (fluorenylmethyloxycarbonyl succinimidyl carbonate) to ensure high yield and purity .

Mechanism of Action

The primary mechanism of action for 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build complex peptides .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-23-10-17(21-18(23)19(24)25)22-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-10,16H,11H2,1H3,(H,22,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUJLUWSTBUALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426690
Record name 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252206-28-3
Record name 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After dissolving 10 (8.24 g, 41.9 mmol) into distilled water (60 ml), sodium hydroxide (4.2 g) was added to the solution. After stirring overnight, the solution was neutralized with 1N hydrochloric acid, followed by distillation under a reduced pressure. The residue was dissolved into a mixed solution of water and ethyleneglycoldimethylether (200 ml, 1:1, v/v) to be used for the next reaction. After dissolving sodium hydrogen carbonate (14.1 g) into the solution, 9-fluorenylmethylsuccinimidyl carbonate (16.9 g, 50.1 mmol) was added thereto. After stirring the mixture overnight, precipitates were collected by filtration to obtain 12 (10.8 g, 29.7 mmol). After acidifying the filtrate with 10% hydrochloric acid, precipitates thus generated were collected by filtration and washed with ethyl acetate to further obtain 12 (1.2 g, 3.30 mmol). (Total yield: 12.0 g, 79%)
Name
Quantity
8.24 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
Name
9-fluorenylmethylsuccinimidyl carbonate
Quantity
16.9 g
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid
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4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid
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4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid
Reactant of Route 4
4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid
Reactant of Route 5
4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid

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